molecular formula C10H11BrO2 B6266200 methyl 3-bromo-2,5-dimethylbenzoate CAS No. 1805594-40-4

methyl 3-bromo-2,5-dimethylbenzoate

Cat. No. B6266200
CAS RN: 1805594-40-4
M. Wt: 243.1
InChI Key:
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Description

Methyl 3-bromo-2,5-dimethylbenzoate is a chemical compound with the CAS Number: 1805594-40-4 . It has a molecular weight of 243.1 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for methyl 3-bromo-2,5-dimethylbenzoate is 1S/C10H11BrO2/c1-6-4-8 (10 (12)13-3)7 (2)9 (11)5-6/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

Methyl 3-bromo-2,5-dimethylbenzoate is a liquid .

Scientific Research Applications

Synthesis of Antimalarial Agents

Methyl 3-bromo-2,5-dimethylbenzoate has been utilized in the synthesis of compounds related to 4-pyridinemethanols . These compounds have been evaluated for their potential as antimalarial agents, offering a new avenue for the development of treatments against malaria .

Safety and Hazards

The safety data sheet for this compound is available . It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

Relevant Papers One relevant paper is "Crystal structures of methyl 3,5-di-methyl-benzoate, 3,5-bis-(bromo-meth-yl)phenyl acetate and 5-hy-droxy-benzene-1,3-dicarbaldehyde" . This paper discusses the crystal structures of several compounds, including a methyl dimethylbenzoate compound. It could provide useful information on the structural properties of similar compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 3-bromo-2,5-dimethylbenzoate can be achieved through a two-step process involving bromination and esterification reactions.", "Starting Materials": [ "2,5-dimethylbenzoic acid", "bromine", "methanol", "sulfuric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 2,5-dimethylbenzoic acid", "- Dissolve 2,5-dimethylbenzoic acid in glacial acetic acid", "- Add bromine dropwise with stirring until the solution turns yellow", "- Heat the mixture to 60-70°C for 1 hour", "- Cool the mixture and pour it into ice-cold water", "- Collect the precipitate by filtration and wash with water", "- Dry the product to obtain 3-bromo-2,5-dimethylbenzoic acid", "Step 2: Esterification of 3-bromo-2,5-dimethylbenzoic acid", "- Dissolve 3-bromo-2,5-dimethylbenzoic acid in methanol", "- Add a few drops of sulfuric acid as a catalyst", "- Heat the mixture under reflux for 2-3 hours", "- Cool the mixture and neutralize with sodium hydroxide solution", "- Extract the product with ethyl acetate", "- Dry the organic layer with anhydrous sodium sulfate", "- Concentrate the solution under reduced pressure", "- Purify the product by column chromatography to obtain methyl 3-bromo-2,5-dimethylbenzoate" ] }

CAS RN

1805594-40-4

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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